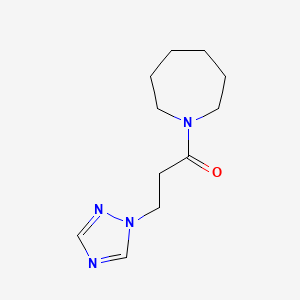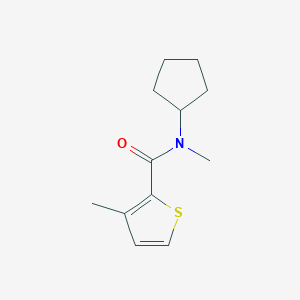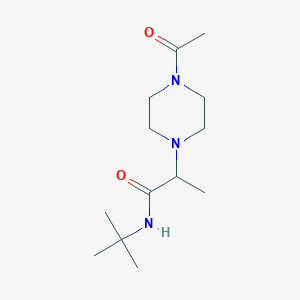
(E)-3-(2-methyl-1,3-thiazol-4-yl)-1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-methyl-1,3-thiazol-4-yl)-1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one, commonly known as MTMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the class of thiazole derivatives and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of MTMP is not fully understood, but it is believed to involve the inhibition of various cellular processes, including cell proliferation, angiogenesis, and inflammation. MTMP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. MTMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MTMP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the expression of inflammatory genes. MTMP has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One advantage of MTMP is its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, MTMP has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, the synthesis of MTMP requires specialized equipment and expertise, and the compound is not commercially available. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of MTMP.
Future Directions
There are several future directions for research on MTMP. One area of interest is the development of more efficient and cost-effective synthesis methods for MTMP. Additionally, further research is needed to fully understand the mechanism of action of MTMP and its potential therapeutic applications. Studies on the safety and efficacy of MTMP in animal models and clinical trials are also needed to determine its potential as a therapeutic agent. Finally, research on the combination of MTMP with other drugs or therapies may provide new avenues for the treatment of cancer and other diseases.
Synthesis Methods
MTMP can be synthesized through a multi-step process, starting with the reaction of 2-methyl-4-thiocyanatothiazole with 2-phenylpyrrolidine. The resulting product is then subjected to a reaction with acetic anhydride and triethylamine to yield the final product, MTMP. The synthesis of MTMP requires specialized equipment and expertise, and the compound is not commercially available.
Scientific Research Applications
MTMP has been the subject of scientific research due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-tumor, and anti-oxidant properties. Studies have shown that MTMP can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, MTMP has shown promise in reducing inflammation and oxidative stress, which are implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
Properties
IUPAC Name |
(E)-3-(2-methyl-1,3-thiazol-4-yl)-1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-18-15(12-21-13)9-10-17(20)19-11-5-8-16(19)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSWMVAXTQFVTO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=CC(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C/C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)
![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)


![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)


![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)



